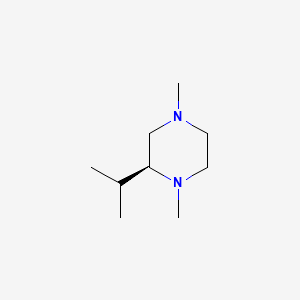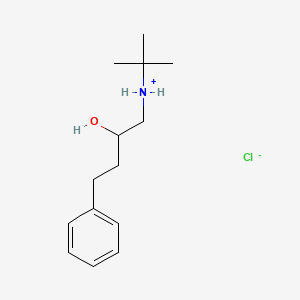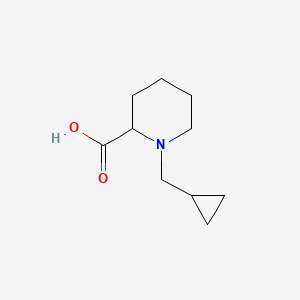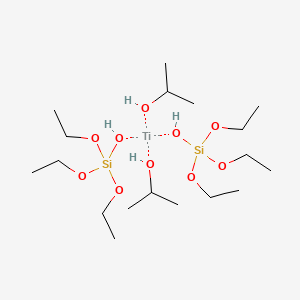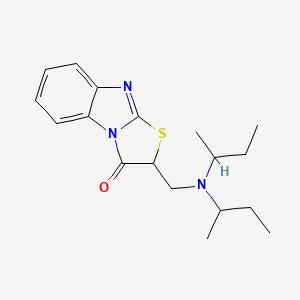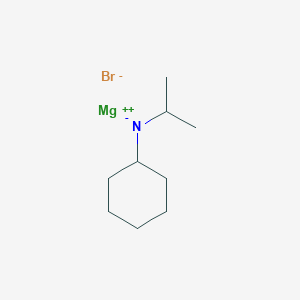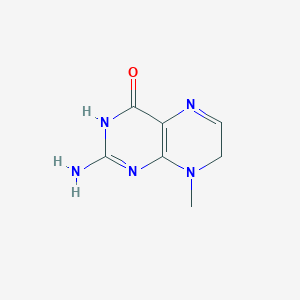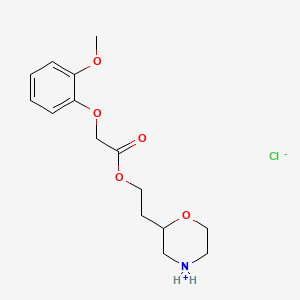![molecular formula C15H24O8Ti B13743154 Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO'][1,3-propanediolato(2-)-kappaO,kappaO']- CAS No. 36497-11-7](/img/structure/B13743154.png)
Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO'][1,3-propanediolato(2-)-kappaO,kappaO']-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO’][1,3-propanediolato(2-)-kappaO,kappaO’]- is a titanium complex with the molecular formula C15H24O8Ti and a molecular weight of 380.22 g/mol . This compound is known for its unique coordination structure, where titanium is coordinated with ethyl acetoacetate and 1,3-propanediol ligands. It is used in various applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO’][1,3-propanediolato(2-)-kappaO,kappaO’]- typically involves the reaction of titanium tetrachloride with ethyl acetoacetate and 1,3-propanediol. The reaction is carried out under controlled conditions to ensure the proper coordination of the ligands to the titanium center .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using titanium tetrachloride, ethyl acetoacetate, and 1,3-propanediol. The reaction is conducted in a solvent such as toluene or xylene, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO’][1,3-propanediolato(2-)-kappaO,kappaO’]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions include titanium dioxide, substituted titanium complexes, and reduced titanium species .
Scientific Research Applications
Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO’][1,3-propanediolato(2-)-kappaO,kappaO’]- has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential use in biomedical applications, including drug delivery systems.
Medicine: Research is ongoing to explore its use in medical implants and coatings due to its biocompatibility.
Industry: It is used in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO’][1,3-propanediolato(2-)-kappaO,kappaO’]- involves the coordination of the titanium center with the ligands, which stabilizes the compound and enhances its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biomedical use .
Comparison with Similar Compounds
Similar Compounds
- Titanium, bis(ethyl acetoacetato-O1’,O3)[propane-1,3-diolato(2-)-O,O’]titanium
- Titanium, dibutoxybis(ethyl 3-oxobutanoato-O1’,O3)-
Uniqueness
Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO’][1,3-propanediolato(2-)-kappaO,kappaO’]- is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity .
Properties
CAS No. |
36497-11-7 |
|---|---|
Molecular Formula |
C15H24O8Ti |
Molecular Weight |
380.21 g/mol |
IUPAC Name |
ethyl 3-oxobutanoate;propane-1,3-diolate;titanium(4+) |
InChI |
InChI=1S/2C6H9O3.C3H6O2.Ti/c2*1-3-9-6(8)4-5(2)7;4-2-1-3-5;/h2*4H,3H2,1-2H3;1-3H2;/q2*-1;-2;+4 |
InChI Key |
PGGAXSLHHQLXSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)[CH-]C(=O)C.CCOC(=O)[CH-]C(=O)C.C(C[O-])C[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


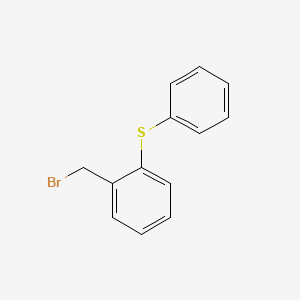

![2-[2-(trifluoromethyl)phenyl]-3H-benzimidazol-5-amine](/img/structure/B13743080.png)
